N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide
Description
Chemical Structure: The compound features a benzamide core substituted with a 3-methyl and 4-nitro group. The amide nitrogen is linked to a 2-(4-fluorophenyl)-2-morpholinoethyl side chain. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, alongside a polar morpholine ring and aromatic fluorophenyl moiety, influencing solubility, bioavailability, and receptor interactions .
For the target compound, the morpholinoethyl side chain likely requires additional steps, such as alkylation of a primary amine intermediate with morpholine .
Potential Applications: Structurally related compounds in act as NMDA receptor antagonists, suggesting neuroprotective applications . The morpholino group may enhance blood-brain barrier (BBB) penetration compared to simpler amines.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-14-12-16(4-7-18(14)24(26)27)20(25)22-13-19(23-8-10-28-11-9-23)15-2-5-17(21)6-3-15/h2-7,12,19H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSONZXUGSRLVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the Benzamide Family
Key Observations :
Comparison with Bicycloheptane-Based NMDA Antagonists
describes bicycloheptane derivatives (e.g., compound 5d: 2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) with NMDA receptor antagonism.
Functional Implications :
- Both compounds feature 4-fluorophenyl and morpholino groups, critical for receptor binding and BBB penetration.
- The benzamide core in the target compound may offer metabolic stability compared to the bicycloheptane scaffold.
Toxicity and Pharmacological Profiles
Toxicity in MDCK Cells :
- Memantine and bicycloheptane analogs (e.g., 5a–f) show EC₅₀ values >100 µM, indicating low cytotoxicity at therapeutic doses . The target compound’s morpholino group may further reduce toxicity by improving selectivity.
Binding Affinity :
Comparison with Fluorophenyl-Indole Derivatives :
Recommendations :
- Conduct in vitro binding assays to quantify NMDA receptor affinity.
- Compare cytotoxicity profiles in neuronal (N2a) and epithelial (MDCK) cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
